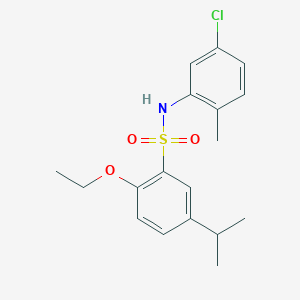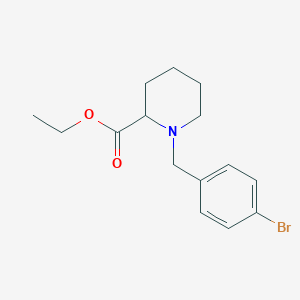![molecular formula C15H22N2O4S B4921262 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonyl azepanes. It is known for its potential use in scientific research due to its unique chemical properties and mechanism of action.
作用机制
The mechanism of action of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The compound forms a covalent bond with the zinc ion present in the active site, leading to the formation of a stable complex. This results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has been shown to have significant biochemical and physiological effects in various studies. Inhibition of carbonic anhydrase by the compound leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. This can have an impact on various physiological processes such as respiration, acid-base balance, and bone resorption.
实验室实验的优点和局限性
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency as a carbonic anhydrase inhibitor and its ability to form a stable complex with the enzyme. However, the compound has limitations such as its low solubility in water and its potential toxicity. These limitations can be overcome by optimizing the reaction conditions and by using appropriate safety measures.
未来方向
There are several potential future directions for the use of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane in scientific research. One possible direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound's mechanism of action can be further studied to gain a better understanding of its biochemical and physiological effects.
Conclusion:
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase and has several advantages for lab experiments. However, the compound also has limitations such as its low solubility in water and potential toxicity. Further research is needed to explore the compound's potential future directions and to gain a better understanding of its mechanism of action.
合成方法
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane can be synthesized through a multi-step process involving the reaction of 2-isopropyl-5-nitrobenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and altitude sickness.
属性
IUPAC Name |
1-(5-nitro-2-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14-8-7-13(17(18)19)11-15(14)22(20,21)16-9-5-3-4-6-10-16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKLSCBCLZQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)



![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)